1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound featuring a triazole and pyrazole ring system
Preparation Methods
The synthesis of 1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole and pyrazole rings can be reduced under specific conditions to form corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its unique ring structure and functional groups.
Agrochemicals: As a possible fungicide or pesticide due to its bioactive properties.
Material Sciences: In the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar compounds include other triazole and pyrazole derivatives, such as:
1H-1,2,3-triazole analogs: Known for their broad range of applications in pharmaceuticals and agrochemicals.
Imidazole derivatives: Widely used in medicinal chemistry for their biological activities.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and antitumor properties. Compared to these compounds, 1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide offers a unique combination of functional groups and ring systems, potentially leading to novel applications and enhanced bioactivity.
Biological Activity
1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex heterocyclic compound that integrates triazole and pyrazole moieties. This article explores its biological activities, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
- Molecular Formula : C16H19N5O
- Molecular Weight : Approximately 297.35 g/mol
Biological Activities
This compound exhibits a variety of biological activities, including:
1. Anticancer Activity
Research indicates that derivatives of triazole and pyrazole often demonstrate significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HCT116 | 6.2 |
Compound B | T47D | 27.3 |
These findings suggest that the compound may inhibit cancer cell proliferation through specific interactions with cellular targets.
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar triazole compounds have demonstrated effectiveness against a range of pathogenic bacteria, indicating potential applications in treating infections.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial survival.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways, promoting apoptosis in cancer cells or inhibiting bacterial growth.
Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds:
Study on Triazole Derivatives
A study synthesized various triazole derivatives and tested their anticancer properties. The results indicated that modifications in the side chains significantly affected their potency against different cancer cell lines.
In Vitro Assays
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound against human cancer cell lines. Results showed a dose-dependent response, highlighting its potential as an anticancer agent.
Properties
Molecular Formula |
C15H18N6OS |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-methyl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H18N6OS/c1-9(2)7-13-16-15(19-18-13)17-14(22)11-8-10(20-21(11)3)12-5-4-6-23-12/h4-6,8-9H,7H2,1-3H3,(H2,16,17,18,19,22) |
InChI Key |
OIYUGBISIZNKFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)C2=CC(=NN2C)C3=CC=CS3 |
Origin of Product |
United States |
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